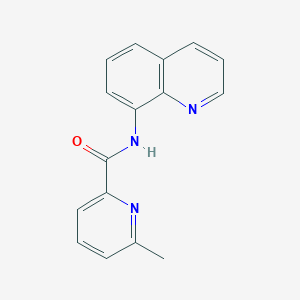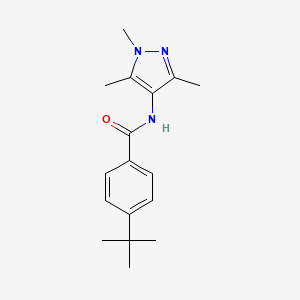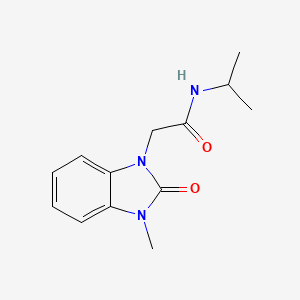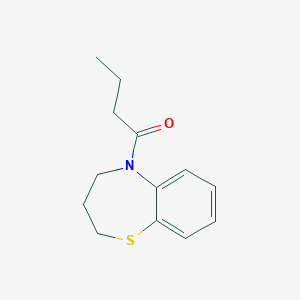
6-methyl-N-quinolin-8-ylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-quinolin-8-ylpyridine-2-carboxamide, also known as MQPA, is a synthetic compound that has been studied for its potential use in scientific research applications. MQPA has been found to have a unique mechanism of action, which makes it a promising candidate for further investigation.
Mécanisme D'action
6-methyl-N-quinolin-8-ylpyridine-2-carboxamide works by binding to the active site of enzymes and blocking their activity. Specifically, 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide binds to the serine residue in the active site of enzymes, preventing them from carrying out their normal function. This mechanism of action is similar to that of other serine protease inhibitors, such as heparin and warfarin.
Biochemical and Physiological Effects:
6-methyl-N-quinolin-8-ylpyridine-2-carboxamide has been found to have a number of biochemical and physiological effects. In addition to its activity against enzymes and cancer cells, 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide has been found to have anti-inflammatory and anti-oxidant properties. 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide has also been found to inhibit the production of nitric oxide, a molecule that is involved in a variety of physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide in lab experiments is its specificity for serine proteases. This makes it a useful tool for studying the activity of these enzymes in vitro. However, one limitation of using 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide is its potential toxicity. Like other serine protease inhibitors, 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide can cause bleeding and other adverse effects if used at high doses.
Orientations Futures
There are a number of potential future directions for research on 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide in vivo and to identify the specific types of cancer that may be most responsive to treatment with 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide. Another area of interest is the development of new synthetic analogs of 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide with improved potency and selectivity. Finally, 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide may have potential as a tool for studying the role of serine proteases in a variety of physiological processes, including inflammation and blood clotting.
Méthodes De Synthèse
6-methyl-N-quinolin-8-ylpyridine-2-carboxamide can be synthesized using a simple one-step reaction from 6-methyl-8-quinolinol and 2-pyridinecarboxylic acid. The reaction is carried out in the presence of a catalyst and a solvent, and the resulting product is purified using standard techniques.
Applications De Recherche Scientifique
6-methyl-N-quinolin-8-ylpyridine-2-carboxamide has been studied for its potential use in scientific research applications, particularly in the field of drug discovery. 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide has been found to have activity against a variety of enzymes, including thrombin, trypsin, and factor Xa. 6-methyl-N-quinolin-8-ylpyridine-2-carboxamide has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
Propriétés
IUPAC Name |
6-methyl-N-quinolin-8-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-5-2-9-14(18-11)16(20)19-13-8-3-6-12-7-4-10-17-15(12)13/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERGWIPMSFCHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-quinolin-8-ylpyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-2-[(2-ethyl-1,3-thiazol-4-yl)methyl-methylamino]acetamide](/img/structure/B7471696.png)
![7-Anilino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7471711.png)



![N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide](/img/structure/B7471733.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7471739.png)
![5-[[2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7471750.png)
![2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B7471757.png)
![2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7471761.png)

![4-[4-(Methylthio)benzoyl]morpholine](/img/structure/B7471779.png)
![5-[(4-Tert-butylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7471789.png)